N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide
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Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is explored in the context of synthesis and pharmacological activity, particularly as non-acidic NSAIDs (Non-Steroidal Anti-Inflammatory Drugs). Studies have reported the synthesis of similar compounds, showing significant activity in inflammatory assays. For instance, Dassonville et al. (2008) describe the synthesis of N-pyridinyl(methyl)indolylpropanamides that act as topical and systemic inflammation inhibitors, with some compounds demonstrating higher activity than ibuprofen and comparable to dexamethasone in the TPA-induced mouse ear swelling assay (Dassonville et al., 2008).
Molecular Structure and Vibrational Studies
Research on the molecular structure and vibrational properties of compounds containing furan and thiophene rings, which are present in this compound, is significant. Mizugai and Katayama (1980) observed the fifth overtones of the C-H stretching vibrations in compounds like thiophene and furan, providing insights into their molecular structure (Mizugai & Katayama, 1980).
Histone Demethylase Inhibition
Compounds with structural similarities to this compound have been investigated for their role in inhibiting histone demethylases. Westaway et al. (2016) identified compounds like 3-(((3-methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acid as potent inhibitors of the KDM4 family of histone lysine demethylases, suggesting potential applications in epigenetic regulation (Westaway et al., 2016).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds using furan and thiophene derivatives is another significant area of research. Dyachenko et al. (2019) developed methods for synthesizing functionalized thieno[2,3-b]pyridines, showcasing the versatility of these heterocyclic systems in creating biologically active compounds (Dyachenko et al., 2019).
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13-5-7-23-17(13)2-3-18(21)20-10-14-8-16(11-19-9-14)15-4-6-22-12-15/h4-9,11-12H,2-3,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTBKCCGZAPHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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